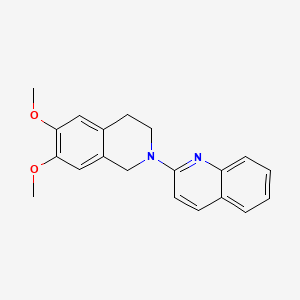![molecular formula C12H15N3S B7556413 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine](/img/structure/B7556413.png)
1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine, also known as MPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPA belongs to the class of pyrazolamines, which are known for their anti-inflammatory and analgesic properties.
科学研究应用
1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. This makes 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine has also been studied for its anti-cancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo. 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. This makes 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine a potential candidate for the treatment of various types of cancer.
作用机制
The mechanism of action of 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine involves the inhibition of COX-2 activity. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2 activity, 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine reduces the production of prostaglandins, thereby reducing inflammation and pain.
1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine has also been shown to induce apoptosis in cancer cells. The exact mechanism of this action is not fully understood, but it is believed to involve the activation of caspases, which are enzymes involved in the process of programmed cell death.
Biochemical and Physiological Effects
1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine has been shown to have anti-inflammatory, analgesic, and anti-cancer effects. It reduces the production of prostaglandins, which are mediators of inflammation and pain. This makes 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine has also been shown to induce apoptosis in cancer cells. This makes 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine a potential candidate for the treatment of various types of cancer.
实验室实验的优点和局限性
1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with good purity. It has been extensively studied for its potential therapeutic applications, which makes it a well-characterized compound.
However, 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine also has some limitations for lab experiments. It is a relatively new compound, and its full potential has not yet been explored. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
未来方向
There are several future directions for the study of 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine. One direction is to further explore its potential therapeutic applications in various diseases. It has already been shown to have anti-inflammatory, analgesic, and anti-cancer properties, but further studies are needed to fully understand its potential in these areas.
Another direction is to explore the use of 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine in combination with other compounds for the treatment of various diseases. It has been shown to have synergistic effects with other compounds, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and chemotherapeutic agents.
In addition, further studies are needed to fully understand the mechanism of action of 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine and its effects on various pathways in the body. This will help to better understand its potential therapeutic applications and to develop more effective treatments for various diseases.
Conclusion
In conclusion, 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine, or 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties, and has been extensively studied for its potential in various diseases. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine involves the reaction of 1-methylpyrazole-4-carboxylic acid with 4-methylthiobenzyl chloride in the presence of a base. The resulting product is then reduced with sodium borohydride to yield 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine. This method has been optimized to produce high yields of 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine with good purity.
属性
IUPAC Name |
1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-15-9-11(8-14-15)13-7-10-3-5-12(16-2)6-4-10/h3-6,8-9,13H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXROMIATROMSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NCC2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-[2-[Cyclohexyl(methyl)amino]-2-oxoethyl]piperazin-1-yl]acetic acid](/img/structure/B7556336.png)
![3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid](/img/structure/B7556337.png)


![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4-trifluoroaniline](/img/structure/B7556381.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline](/img/structure/B7556387.png)

![N-[(6-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556399.png)
![4-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7556405.png)
![N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556414.png)
![2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7556420.png)
![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine](/img/structure/B7556435.png)

![N-(1-ethylpyrazol-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B7556443.png)